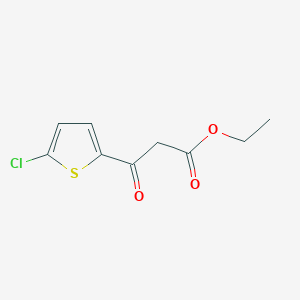

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZMBZKPZTUAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623523 | |

| Record name | Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188937-11-3 | |

| Record name | Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Mechanism of Action

The mechanism of action is believed to involve the modulation of key signaling pathways associated with cancer progression. Specifically, these compounds may inhibit the activity of enzymes involved in tumor growth and metastasis.

Materials Science

Synthesis of Functional Polymers

this compound can serve as a building block for synthesizing functional polymers. These polymers can be utilized in coatings, adhesives, and other materials requiring specific chemical properties.

Case Study: Polymer Development

A case study demonstrated the use of this compound in creating a novel polymer with enhanced thermal stability and mechanical strength. The polymer was synthesized through a controlled polymerization process, showcasing the compound's versatility as a precursor.

Agrochemicals

Pesticidal Properties

Research has shown that this compound exhibits potential as a pesticide due to its ability to disrupt biological processes in pests. This application is particularly relevant in developing environmentally friendly agricultural practices.

Field Trials

Field trials conducted with formulations containing this compound revealed effective pest control with minimal impact on non-target organisms. These results highlight its potential as a sustainable alternative to conventional pesticides.

Data Tables

Wirkmechanismus

The mechanism by which Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound belongs to the β-keto ester family, where the 3-oxopropanoate backbone is conserved. Key structural variations among analogs include:

- Aromatic substituents : Chlorothiophene (target compound) vs. substituted phenyl, pyridinyl, or benzofuran groups.

- Functional modifications : Electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy, methyl) substituents on the aromatic ring.

Table 1: Structural Comparison of Selected Analogs

Note: Molecular weights marked with an asterisk () are calculated based on molecular formulas.*

Electronic and Steric Effects of Substituents

- Chlorothiophene : The electron-withdrawing chlorine and sulfur atom enhance electrophilicity at the keto group, favoring nucleophilic attacks in subsequent reactions.

- Phenyl vs. pyridinyl : Pyridine-based analogs (e.g., ) introduce nitrogen-based hydrogen bonding, altering solubility and bioavailability.

- Fluorine substituents : Fluorinated analogs (e.g., ) improve metabolic stability and membrane permeability in drug design.

Biologische Aktivität

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving thiophenes and esterification processes. The general synthesis pathway involves the condensation of 5-chlorothiophen-2-carboxylic acid with ethyl acetoacetate, followed by cyclization and purification steps.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various strains of bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Case Study:

In a study conducted on rats with induced paw edema, administration of this compound resulted in a significant decrease in paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.

3. Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro tests using various cancer cell lines have indicated that it can induce apoptosis in cancer cells while sparing normal cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity in microbial cells.

- Apoptosis Induction : It may activate intrinsic apoptotic pathways in cancer cells through mitochondrial membrane potential disruption.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate?

- Methodological Answer : The compound is typically synthesized via Claisen condensation between ethyl acetoacetate and 5-chlorothiophene-2-carbonyl chloride. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated thiophene precursors and ester-functionalized reagents can be employed. For analogs like ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate, bromine substituents are introduced via electrophilic substitution, suggesting similar strategies for chloro derivatives . Purification often involves column chromatography or recrystallization using ethyl acetate/hexane mixtures.

Q. How is spectroscopic characterization (NMR, IR) performed for this compound?

- Methodological Answer :

- 1H NMR : The keto-enol tautomerism of the β-ketoester moiety results in distinct proton environments. For example, in ethyl 3-(2-fluorophenyl)-3-oxopropanoate, the enolic proton appears as a singlet near δ 12.5 ppm, while the ester methyl group resonates at δ 1.2–1.4 ppm (triplet) .

- IR : Strong carbonyl stretching vibrations are observed at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) are analyzed alongside fragmentation patterns to confirm the structure.

Q. What are the key considerations for optimizing reaction yields in its synthesis?

- Methodological Answer : Yield optimization requires careful control of reaction conditions:

- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions like hydrolysis of the ester group.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) enhances electrophilic substitution on the thiophene ring .

- Solvent Selection : Anhydrous solvents (e.g., THF, DCM) prevent undesired hydrolysis .

Advanced Research Questions

Q. How can computational methods predict reactivity in nucleophilic addition reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the β-ketoester group. The electrophilicity of the α-carbon is quantified using Fukui indices, guiding predictions for nucleophilic attack sites. For analogs like ethyl 3-(4-fluorophenyl)-3-oxopropanoate, computational studies correlate substituent effects (e.g., electron-withdrawing Cl vs. F) with reaction rates .

Q. What strategies resolve contradictions between XRD and NMR data in structural analysis?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., keto-enol tautomerism). To resolve these:

- XRD Refinement : Use SHELXL for high-resolution crystallography to confirm solid-state conformation .

- VT-NMR : Variable-temperature NMR experiments (e.g., −40°C to 25°C) can "freeze" tautomeric equilibria, revealing hidden proton environments .

- DFT Comparison : Overlay computed and experimental NMR/XRD data to validate dynamic behavior .

Q. How does isotopic labeling (e.g., 13C, 15N) aid in mechanistic studies of this compound?

- Methodological Answer : Isotopic labeling tracks reaction pathways. For example:

- 13C-Labeling : Ethyl [3-13C]3-oxopropanoate derivatives are synthesized via [13C]paraformaldehyde condensation, enabling tracing of carbonyl group reactivity in Strecker syntheses .

- 15N-Labeling : Used in hydrazone formation studies to elucidate condensation mechanisms with arylhydrazines .

Q. What are the challenges in characterizing byproducts from Friedel-Crafts acylations involving thiophene derivatives?

- Methodological Answer : Byproducts often arise from over-acylation or ring halogenation. Strategies include:

- LC-MS/MS : Hyphenated techniques identify trace impurities via fragmentation patterns.

- XPS : X-ray photoelectron spectroscopy detects halogenation at sulfur or carbon positions in thiophene rings .

- Kinetic Monitoring : In-situ IR spectroscopy tracks reaction progress to minimize side-product formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar derivatives?

- Methodological Answer : Variations may stem from polymorphic forms or impurities. Solutions include:

- DSC Analysis : Differential scanning calorimetry identifies polymorph transitions.

- Recrystallization : Repetitive recrystallization in polar/non-polar solvent mixtures isolates pure forms. For example, ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate shows a sharp melting point (102–104°C) after purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.